(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of organic compounds known as carboxylic acid derivatives. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as methanol or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which provide a more efficient and sustainable method compared to traditional batch processes . This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amino group .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Similar in structure but lacks the methyl group.
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Used as an intermediate in the synthesis of antiviral drugs.
Uniqueness
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group. This combination of functional groups and stereochemistry makes it particularly useful in the synthesis of complex molecules and pharmaceuticals.
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2R,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h7,13H,5-6H2,1-4H3,(H,14,15)/t7-,11+/m0/s1 |
InChI Key |
SQJVUMFKCPOWJL-WRWORJQWSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)O)C(=O)O |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)O |
Origin of Product |
United States |
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